An In-depth Technical Guide to 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. By combining the rigid, non-planar azetidine scaffold with the electronically distinct 3-cyanobenzoyl moiety, this compound presents a unique structural motif for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical and physical properties, synthetic methodologies, and potential applications.
Introduction: The Scientific Rationale
The design of novel drug candidates often hinges on the exploration of new chemical space. Small, constrained ring systems have emerged as valuable tools in this endeavor, offering a departure from the often flat, aromatic structures that dominate many compound libraries. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that can introduce specific conformational constraints on a molecule.[] This can lead to enhanced binding affinity and selectivity for biological targets.
1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid incorporates this desirable azetidine core, functionalized with a carboxylic acid group, a common feature in drug molecules that can participate in crucial interactions with protein targets and improve pharmacokinetic properties. The N-acyl substituent, a 3-cyanobenzoyl group, further enhances the molecule's potential. The cyano group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification. The benzoyl group itself can engage in various non-covalent interactions, including π-stacking with aromatic residues in protein binding pockets.[2]
This guide will delve into the specific attributes of this compound, providing a foundation for its rational application in drug discovery programs.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. These predictions are derived from the known properties of azetidine-3-carboxylic acid and N-benzoyl derivatives, as well as computational models.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 230.22 g/mol | Calculated from the molecular formula. For comparison, the related 1-(4-Cyanophenyl)azetidine-3-carboxylic acid has a molecular weight of 202.21 g/mol .[3] |
| Appearance | White to off-white solid | Azetidine derivatives are typically crystalline solids at room temperature.[][4] |
| Melting Point | > 200 °C (with decomposition) | Azetidine-3-carboxylic acid has a high melting point (>200 °C with decomposition).[] The addition of the benzoyl group may slightly alter this, but a high melting point is expected due to the crystalline nature and potential for intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The carboxylic acid moiety imparts some water solubility, but the aromatic ring and overall molecular size will limit it. Solubility in organic solvents is expected to be good. The calcium salt of N-benzyl-azetidine-3-carboxylic acid is soluble in methanol and other organic solvents but insoluble in water.[5] |
| pKa | ~3-4 for the carboxylic acid | The pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid, slightly influenced by the electron-withdrawing nature of the N-acyl group. |
Predicted Spectroscopic Data
The following table outlines the expected key signals in the NMR and IR spectra of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. These predictions are based on established spectroscopic principles for the functional groups present.[6][7]
| Spectroscopy | Predicted Key Signals | Interpretation |
| ¹H NMR | δ ~10-12 ppm (broad singlet, 1H)δ ~7.5-8.0 ppm (multiplets, 4H)δ ~4.0-4.5 ppm (multiplets, 4H)δ ~3.5-4.0 ppm (multiplet, 1H) | Carboxylic acid proton.Aromatic protons of the cyanobenzoyl group.Azetidine ring protons adjacent to the nitrogen.Azetidine ring proton at the 3-position. |
| ¹³C NMR | δ ~170-175 ppmδ ~165-170 ppmδ ~130-140 ppmδ ~115-120 ppmδ ~50-60 ppmδ ~30-40 ppm | Carboxylic acid carbonyl carbon.Amide carbonyl carbon.Aromatic carbons.Cyano carbon.Azetidine ring carbons adjacent to nitrogen.Azetidine ring carbon at the 3-position. |
| FT-IR | ν ~3300-2500 cm⁻¹ (broad)ν ~2230-2210 cm⁻¹ (sharp)ν ~1720-1700 cm⁻¹ (strong)ν ~1650-1630 cm⁻¹ (strong)ν ~1600, 1480 cm⁻¹ | O-H stretch of the carboxylic acid.C≡N stretch of the nitrile.C=O stretch of the carboxylic acid.C=O stretch of the amide (benzoyl).C=C stretches of the aromatic ring. |
Synthesis and Experimental Protocols
The synthesis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid can be achieved through a straightforward N-acylation of azetidine-3-carboxylic acid. The following is a proposed synthetic workflow, grounded in established chemical transformations.[4]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Protection of Azetidine-3-carboxylic Acid
The carboxylic acid functionality of the starting material is first protected, typically as an ester, to prevent unwanted side reactions during the subsequent N-acylation step.
-
Dissolution: Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., thionyl chloride or concentrated sulfuric acid) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can often be used in the next step without further purification.
Step 2: N-Acylation with 3-Cyanobenzoyl Chloride
The protected azetidine is then acylated with 3-cyanobenzoyl chloride under Schotten-Baumann conditions.
-
Dissolution: Dissolve the protected azetidine-3-carboxylate in a suitable solvent system (e.g., dichloromethane and water).
-
Base Addition: Add a base (e.g., sodium carbonate or triethylamine) to the reaction mixture.
-
Acylation: Add a solution of 3-cyanobenzoyl chloride in the organic solvent dropwise at 0 °C.
-
Reaction: Stir the reaction vigorously at room temperature for several hours.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection to Yield the Final Product
The protecting group on the carboxylic acid is removed to yield the final product.
-
Hydrolysis: Dissolve the protected 1-(3-cyanobenzoyl)azetidine-3-carboxylate in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous base (e.g., lithium hydroxide or sodium hydroxide).
-
Reaction: Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the final product by recrystallization or trituration.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid make it a promising scaffold for a variety of therapeutic applications.
As a Constrained Amino Acid Mimetic
The azetidine-3-carboxylic acid core can serve as a conformationally restricted analog of proline or other amino acids.[8][9] This can be particularly useful in the design of peptidomimetics with improved metabolic stability and receptor binding affinity.
As a Scaffold for Fragment-Based Drug Discovery
The relatively small size and defined vectoral exits of this molecule make it an attractive starting point for fragment-based drug discovery (FBDD). The carboxylic acid and cyano groups provide handles for fragment elaboration.
Potential Therapeutic Areas
Given the biological activities of related azetidine and benzoyl-containing compounds, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid and its derivatives could be explored for a range of therapeutic targets, including:
-
Enzyme Inhibitors: The rigid scaffold can be tailored to fit into the active sites of enzymes. For instance, 2-oxoazetidine derivatives have shown activity as β-lactamase inhibitors.[10]
-
Neurological Disorders: Azetidine-3-carboxylic acid itself is used in the development of drugs targeting neurological disorders.[8]
-
Anticancer Agents: The benzoyl moiety is a feature in some anticancer agents that function as tubulin polymerization inhibitors.[11]
-
Antibacterial Agents: The azetidine ring is a core component of some β-lactam antibiotics, and other derivatives have shown antibacterial properties.[10]
Structure-Activity Relationship (SAR) Exploration
The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship (SAR).
Caption: Key areas for Structure-Activity Relationship (SAR) exploration.
Conclusion
1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is accessible through established chemical methods, and its unique combination of a rigid, non-planar core with versatile functional groups makes it an attractive scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its biological activities and applications in drug discovery.
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